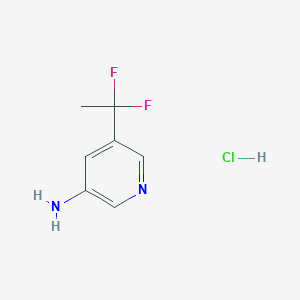

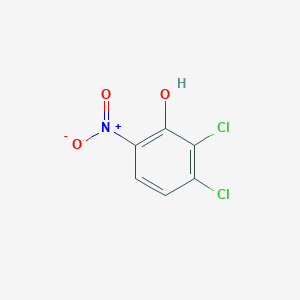

![molecular formula C19H17IN2O3 B2709114 2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-97-5](/img/structure/B2709114.png)

2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinoline moiety has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Quinoline compounds can undergo a variety of reactions, including photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline compounds generally have high thermal stability and are resistant to oxidation and reduction .Scientific Research Applications

Chemical Synthesis and Biological Activity

The chemical compound 2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is an area of interest due to its potential as a precursor in the synthesis of biologically active molecules. Research has shown that compounds with a quinoline skeleton, similar to the one mentioned, have been synthesized for their biological activities, including anti-inflammatory, acetylcholinesterase inhibitory activity, and antimalarial activity (Gowrisankar et al., 2005). Moreover, quinoline derivatives have been explored for their use as chemosensors, showing selectivity and sensitivity towards metal ions, which is crucial for developing diagnostic and therapeutic tools (Li et al., 2014).

Cancer Research and Diagnostic Imaging

In cancer research, iodobenzamide derivatives have been investigated for their ability to visualize primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This highlights the potential for developing targeted diagnostic imaging agents (Caveliers et al., 2002).

Asymmetric Hydrogenation and Organic Synthesis

The compound's structural framework is also relevant in the field of organic synthesis and catalysis. For instance, phosphine ligands with structural similarities have been utilized in rhodium-catalyzed asymmetric hydrogenations, demonstrating their value in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). Furthermore, the oxidative synthesis of azacyclic derivatives using hypervalent iodine species points to innovative routes for creating complex bioactive molecules (Amano & Nishiyama, 2006).

Antimicrobial Activity

Additionally, novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a similar quinoline core, have shown promising in vitro antibacterial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Largani et al., 2017).

Mechanism of Action

properties

IUPAC Name |

2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17IN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNLAQBRXXFWAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)

![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)

![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)

![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2709044.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2709045.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)

![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)